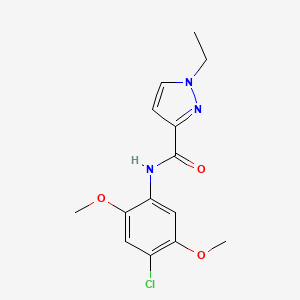![molecular formula C15H14N2O4 B5374031 2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B5374031.png)
2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol, commonly known as NBQX, is a chemical compound that is widely used in scientific research. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in many important physiological processes in the brain. NBQX has been found to have a range of effects on the nervous system, including neuroprotection, analgesia, and anti-epileptic activity.
Mécanisme D'action
NBQX acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, thereby reducing the excitatory effects of the neurotransmitter. This leads to a reduction in the activity of the affected neurons, which can have a range of effects on the nervous system.
Biochemical and physiological effects:
NBQX has been found to have a range of effects on the nervous system, including neuroprotection, analgesia, and anti-epileptic activity. It has also been found to reduce the severity of ischemic injury in the brain, as well as to have potential applications in the treatment of addiction. However, NBQX can also have negative effects on the nervous system, including impairing learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
NBQX is a useful tool for studying the role of glutamate receptors in the nervous system. It is relatively easy to synthesize and is widely available from commercial sources. However, NBQX can have off-target effects on other ion channels and receptors, which can complicate data interpretation. Additionally, NBQX can have negative effects on learning and memory, which can limit its usefulness in certain types of experiments.
Orientations Futures
There are many possible future directions for research on NBQX and glutamate receptors. One area of interest is the development of more selective antagonists that target specific subtypes of glutamate receptors. Another area of interest is the development of drugs that can modulate the activity of glutamate receptors in a more nuanced way, such as by selectively targeting specific signaling pathways. Additionally, there is ongoing research into the role of glutamate receptors in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, which may lead to the development of novel treatments for these conditions.
Méthodes De Synthèse
NBQX can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with benzylamine in the presence of a reducing agent, such as sodium borohydride. The resulting intermediate can then be reacted with 1,4-benzenediol to produce the final product.
Applications De Recherche Scientifique
NBQX has been widely used in scientific research to study the role of glutamate receptors in the nervous system. It has been found to have a range of effects on neuronal activity, including reducing excitotoxicity, protecting against ischemic damage, and reducing the severity of seizures. NBQX has also been used to study the mechanisms underlying learning and memory, as well as the development of addiction.
Propriétés
IUPAC Name |
2-[(E)-2-(benzylamino)-1-nitroethenyl]benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-12-6-7-15(19)13(8-12)14(17(20)21)10-16-9-11-4-2-1-3-5-11/h1-8,10,16,18-19H,9H2/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSRMRWMLLJDIC-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=C(C2=C(C=CC(=C2)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C(\C2=C(C=CC(=C2)O)O)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,3S*,6R*)-5-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5373963.png)

![2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5373993.png)

![3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374006.png)
![3-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5374007.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5374015.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
![N,N-diethyl-2-(2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine dihydrochloride](/img/structure/B5374037.png)

![7-acetyl-6-[5-(3-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374040.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5374041.png)
![7-acetyl-6-(4-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374043.png)
